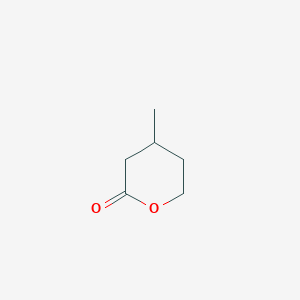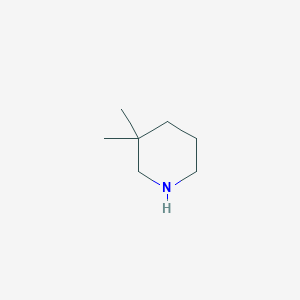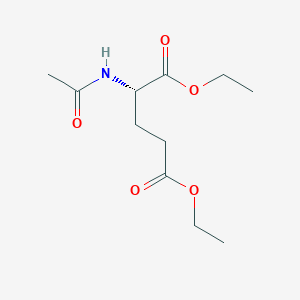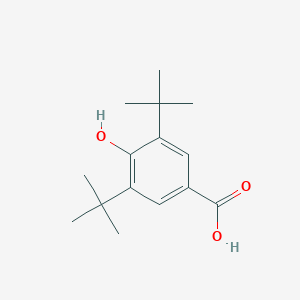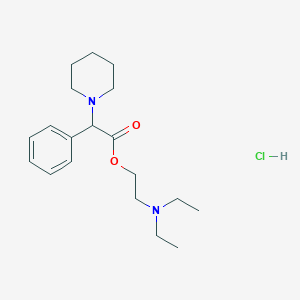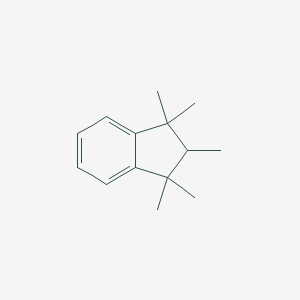
4-Piperidinocyclohexyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinocyclohexyl benzoate, also known as PCCB, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. PCCB is a synthetic compound that belongs to the class of cyclohexyl benzoates and has a molecular weight of 295.42 g/mol.
科学研究应用
4-Piperidinocyclohexyl benzoate has been found to have potential applications in various fields of scientific research. In the field of organic chemistry, 4-Piperidinocyclohexyl benzoate has been used as a reagent for the synthesis of various compounds such as amides, esters, and ketones. It has also been used as a catalyst in various reactions, including oxidation and reduction reactions. In the field of medicinal chemistry, 4-Piperidinocyclohexyl benzoate has been studied for its potential therapeutic applications, including its use as an anticancer agent and as a treatment for neurological disorders such as Alzheimer's disease.
作用机制
The mechanism of action of 4-Piperidinocyclohexyl benzoate is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-Piperidinocyclohexyl benzoate has also been found to inhibit the activity of certain ion channels and receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
4-Piperidinocyclohexyl benzoate has been found to have various biochemical and physiological effects. It has been found to induce cell death in certain cancer cell lines by inhibiting HDACs and inducing DNA damage. 4-Piperidinocyclohexyl benzoate has also been found to have neuroprotective effects by inhibiting the activity of certain ion channels and receptors involved in neuronal signaling. Additionally, 4-Piperidinocyclohexyl benzoate has been found to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
实验室实验的优点和局限性
4-Piperidinocyclohexyl benzoate has several advantages for lab experiments, including its high purity and stability, which make it suitable for various research applications. It is also relatively easy to synthesize, making it readily available for researchers. However, 4-Piperidinocyclohexyl benzoate has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-Piperidinocyclohexyl benzoate has not been extensively studied in vivo, and more research is needed to fully understand its potential therapeutic applications.
未来方向
There are several future directions for the research on 4-Piperidinocyclohexyl benzoate. One potential area of research is the development of 4-Piperidinocyclohexyl benzoate-based drugs for the treatment of various diseases, including cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 4-Piperidinocyclohexyl benzoate and its effects on various cellular processes. Finally, more studies are needed to evaluate the safety and efficacy of 4-Piperidinocyclohexyl benzoate in vivo, which will be important for the development of 4-Piperidinocyclohexyl benzoate-based drugs.
Conclusion:
In conclusion, 4-Piperidinocyclohexyl benzoate is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for various research applications. 4-Piperidinocyclohexyl benzoate has been found to have potential therapeutic applications, including its use as an anticancer agent and as a treatment for neurological disorders. However, more research is needed to fully understand the mechanism of action of 4-Piperidinocyclohexyl benzoate and its effects on various cellular processes.
合成方法
4-Piperidinocyclohexyl benzoate can be synthesized through a multistep process involving the reaction of cyclohexanone with piperidine followed by esterification with benzoic acid. The final product is obtained through purification using column chromatography. The synthesis method of 4-Piperidinocyclohexyl benzoate has been optimized to achieve high yields and purity, making it suitable for various research applications.
属性
CAS 编号 |
1532-10-1 |
|---|---|
产品名称 |
4-Piperidinocyclohexyl benzoate |
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC 名称 |
(4-piperidin-1-ylcyclohexyl) benzoate |
InChI |
InChI=1S/C18H25NO2/c20-18(15-7-3-1-4-8-15)21-17-11-9-16(10-12-17)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
InChI 键 |
XWJXAKXWAGKBPG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=CC=C3 |
其他 CAS 编号 |
1532-10-1 |
同义词 |
4-Piperidinocyclohexylbenzoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








